

1-(2-Nitrophenyl)piperidine chemical structure and properties

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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)piperidine

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An In-Depth Technical Guide to 1-(2-Nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Nitrophenyl)piperidine is a chemical compound featuring a piperidine ring substituted with a 2-nitrophenyl group. This guide provides a comprehensive overview of its chemical structure, properties, and synthesis, alongside detailed experimental protocols. While specific biological activities and signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide also explores the broader context of nitrophenyl and piperidine-containing molecules in drug discovery and research, providing a basis for future investigation.

Chemical Structure and Identification

1-(2-Nitrophenyl)piperidine is an aromatic heterocyclic compound. The core structure consists of a saturated six-membered heterocycle, piperidine, linked via its nitrogen atom to a benzene ring which is substituted with a nitro group at the ortho position.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2-nitrophenyl)piperidine
CAS Number	15822-77-2
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂
Molecular Weight	206.24 g/mol
SMILES	C1CCN(CC1)C2=CC=CC=C2--INVALID-LINK-- [O-]
InChIKey	WDAUAKBDZSYXEM-UHFFFAOYSA-N

Diagram 1: Chemical Structure of **1-(2-Nitrophenyl)piperidine**

Caption: 2D structure of **1-(2-Nitrophenyl)piperidine**.

Physical and Chemical Properties

A summary of the known physical and chemical properties of **1-(2-Nitrophenyl)piperidine** is presented below.

Table 2: Physical and Chemical Properties

Property	Value	Reference
Melting Point	76°C to 78°C	[1]
Boiling Point	Not available	
Solubility	No specific data available. Expected to be soluble in organic solvents.	
Appearance	Orange-yellow solid	[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **1-(2-Nitrophenyl)piperidine**.

- Mass Spectrometry (MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.
- Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key expected peaks would include those for C-H (alkane and aromatic), C=C (aromatic), and N-O (nitro group) stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectra are vital for elucidating the detailed structure. The ^1H NMR would show characteristic signals for the protons on the piperidine and nitrophenyl rings. The ^{13}C NMR would provide information on the carbon skeleton.

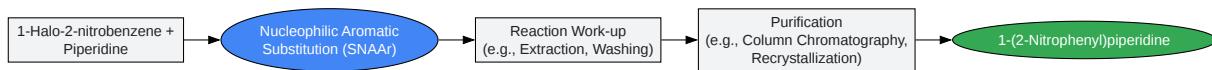
While specific spectral data is not fully detailed here, it is available through various chemical databases.

Experimental Protocols

Synthesis of **1-(2-Nitrophenyl)piperidine**

A common method for the synthesis of **1-(2-Nitrophenyl)piperidine** is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an ortho-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene) with piperidine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the piperidine.[3]

Diagram 2: General Synthesis Workflow



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Caption: General workflow for the synthesis of **1-(2-Nitrophenyl)piperidine**.

Detailed Protocol (Illustrative):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-nitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
- Addition of Reagents: Add piperidine (1.1 to 1.5 equivalents) to the solution. The presence of a base, such as potassium carbonate (K_2CO_3), can be used to neutralize the HCl formed during the reaction.
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid (e.g., K_2CO_3) is present, filter it off. The filtrate can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.
- Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield **1-(2-Nitrophenyl)piperidine**.
- Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Analytical Methods

The purity and identity of **1-(2-Nitrophenyl)piperidine** can be assessed using a variety of analytical techniques.

Table 3: Analytical Techniques

Technique	Purpose
Thin-Layer Chromatography (TLC)	Monitoring reaction progress and assessing purity.
High-Performance Liquid Chromatography (HPLC)	Quantitative analysis of purity.
Gas Chromatography-Mass Spectrometry (GC-MS)	Separation and identification of volatile components.
Nuclear Magnetic Resonance (NMR)	Structural elucidation and purity determination.
Infrared (IR) Spectroscopy	Identification of functional groups.
Melting Point Analysis	Assessment of purity.

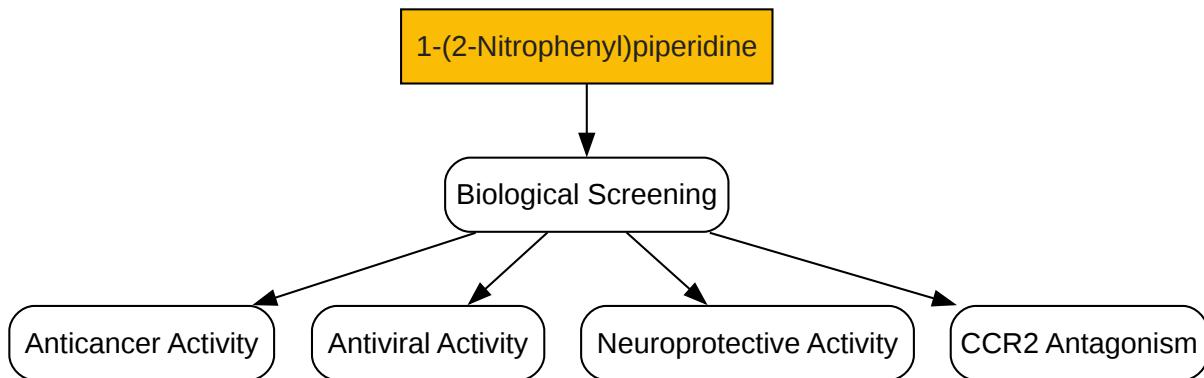
Biological Activity and Signaling Pathways (Contextual Overview)

While specific biological studies on **1-(2-Nitrophenyl)piperidine** are limited in the public domain, the piperidine and nitrophenyl moieties are present in numerous biologically active molecules.

- **Piperidine Derivatives:** The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in a wide range of pharmaceuticals with diverse activities, including anticancer, antiviral, and neuroprotective effects.[4][5]
- **Nitrophenyl Compounds:** Nitrophenyl groups are often used as intermediates in drug synthesis and can be found in compounds with various biological activities.

Given the presence of these pharmacophores, **1-(2-Nitrophenyl)piperidine** could be a candidate for biological screening. Potential areas of investigation could include its activity as a CCR2 antagonist or its potential effects on various signaling pathways implicated in cancer and other diseases.[6]

Diagram 3: Potential Areas of Biological Investigation



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Caption: Potential avenues for biological research on **1-(2-Nitrophenyl)piperidine**.

Conclusion

1-(2-Nitrophenyl)piperidine is a readily synthesizable compound with a well-defined chemical structure. This guide has provided a detailed overview of its chemical and physical properties, along with a general experimental protocol for its synthesis and analysis. While its specific biological profile remains to be fully elucidated, the presence of the piperidine and nitrophenyl moieties suggests that it may possess interesting pharmacological activities, warranting further investigation by researchers in the field of drug discovery and development.

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